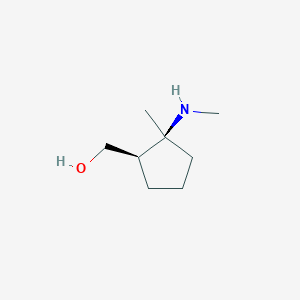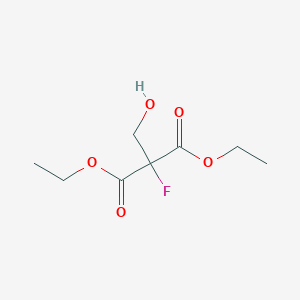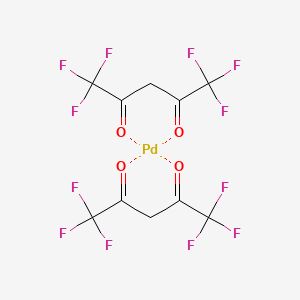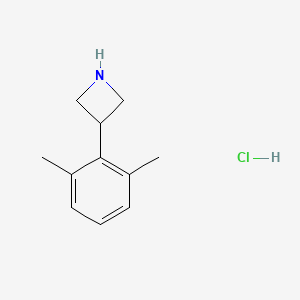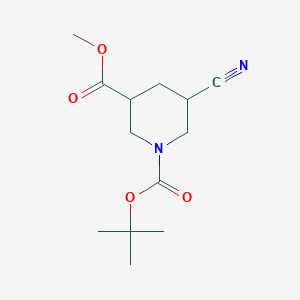
Methyl 1-Boc-5-cyanopiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32702020” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32702020” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32702020” is scaled up using large reactors and automated systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance the production rate and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32702020” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms.
Wissenschaftliche Forschungsanwendungen
“MFCD32702020” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “MFCD32702020” involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
“MFCD32702020” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Compound A: Known for its high reactivity and stability.
Compound B: Used in similar applications but with different reaction conditions.
Compound C: Exhibits unique properties that make it suitable for specific industrial applications.
The uniqueness of “MFCD32702020” lies in its specific reactivity profile and the range of applications it can be used for, making it a versatile and valuable compound in various fields.
Eigenschaften
Molekularformel |
C13H20N2O4 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 5-cyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-7-9(6-14)5-10(8-15)11(16)18-4/h9-10H,5,7-8H2,1-4H3 |
InChI-Schlüssel |
CNESOGOSZDRBOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




